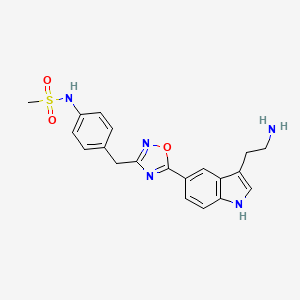

N-(4-((5-(3-(2-Aminoethyl)-1H-indol-5-yl)-1,2,4-oxadiazol-3-yl)methyl)phenyl)methanesulfonamide

Übersicht

Beschreibung

L-694,247 ist ein hochpotenter und selektiver Agonist für den Serotoninrezeptor-Subtyp 5-Hydroxytryptamin 1D. Er hat eine 10-fach höhere Affinität für den 5-Hydroxytryptamin 1B-Rezeptor und eine 25-fach höhere Affinität für den 5-Hydroxytryptamin 1A-Rezeptor

Präparationsmethoden

Die Synthese von L-694,247 umfasst mehrere Schritte, beginnend mit der Herstellung der Zwischenprodukte. Der wichtigste synthetische Weg beinhaltet die Bildung des 1,2,4-Oxadiazolrings und die anschließende Anbindung der Indol- und Phenylgruppen. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Reagenzien wie 4-Methylsulfonylaminobenzyl, 1,2,4-Oxadiazol-5-yl und 1H-Indol-3-yl . Industrielle Produktionsmethoden für L-694,247 sind nicht umfassend dokumentiert, aber die Verbindung wird unter kontrollierten Laborbedingungen synthetisiert, um eine hohe Reinheit und Ausbeute zu gewährleisten.

Wirkmechanismus

Target of Action

L-694,247 is a somewhat selective 5-HT 1D agonist , with a 10-fold greater affinity for the 5-HT 1B receptor , and 25-fold greater affinity for the 5-HT 1A receptor . These receptors are part of the serotonin (5-HT) receptor family, which plays a crucial role in various biological and neurological processes.

Mode of Action

L-694,247 interacts with its targets, the 5-HT 1D and 5-HT 1B receptors, by binding to them and inducing a response. This response is typically an inhibition of adenylyl cyclase activity, which decreases the concentration of cyclic adenosine monophosphate (cAMP), a crucial secondary messenger in cellular processes .

Biochemical Pathways

The primary biochemical pathway affected by L-694,247 is the serotonin signaling pathway. By acting as an agonist at the 5-HT 1D and 5-HT 1B receptors, L-694,247 can modulate the effects of serotonin in the body. This modulation can have downstream effects on various physiological processes, including mood regulation, appetite, and circadian rhythms .

Result of Action

The molecular and cellular effects of L-694,247’s action are primarily related to its modulation of serotonin signaling. For example, when L-694,247 was injected intraventricularly in dehydrated rats, it inhibited water intake . This suggests that L-694,247 may have potential applications in the regulation of body fluid homeostasis .

Action Environment

The action, efficacy, and stability of L-694,247 can be influenced by various environmental factors. These may include the physiological state of the organism (e.g., hydration status), the presence of other drugs or substances, and the specific cellular and molecular environment in which the drug is acting

Biochemische Analyse

Biochemical Properties

L-694,247 interacts with the 5-HT1D receptors, showing a high affinity for these receptors . It selectively inhibits adenylyl cyclase activity induced by forskolin in guinea pig substantia nigra homogenates . This interaction with the 5-HT1D receptors and the subsequent inhibition of adenylyl cyclase activity is a key aspect of its biochemical role .

Cellular Effects

In cellular processes, L-694,247 has been shown to inhibit water intake when injected intraventricularly in dehydrated rats . This suggests that it can influence cell function by modulating the activity of 5-HT1D receptors .

Molecular Mechanism

The molecular mechanism of action of L-694,247 involves its binding to the 5-HT1D receptors, leading to the inhibition of adenylyl cyclase activity . This results in a decrease in the levels of cyclic AMP, a key second messenger involved in many cellular processes .

Dosage Effects in Animal Models

The effects of L-694,247 in animal models are dose-dependent. At lower doses, it has been shown to inhibit water intake in dehydrated rats

Vorbereitungsmethoden

The synthesis of L-694,247 involves several steps, starting with the preparation of the intermediate compounds. The key synthetic route includes the formation of the 1,2,4-oxadiazole ring and the subsequent attachment of the indole and phenyl groups. The reaction conditions typically involve the use of reagents such as 4-methylsulfonylaminobenzyl, 1,2,4-oxadiazol-5-yl, and 1H-indole-3-yl . Industrial production methods for L-694,247 are not widely documented, but the compound is synthesized under controlled laboratory conditions to ensure high purity and yield.

Analyse Chemischer Reaktionen

L-694,247 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

L-694,247 hat verschiedene Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Neurowissenschaften und Pharmakologie. Es wird verwendet, um die physiologische Rolle von Serotoninrezeptoren, insbesondere des 5-Hydroxytryptamin 1D-Rezeptors, zu untersuchen . Die Verbindung hat gezeigt, dass sie die Wasseraufnahme bei dehydrierten Ratten nach intraventrikulärer Injektion hemmt, was ihre potenzielle Verwendung bei der Untersuchung von Durst- und Hydrationsmechanismen hervorhebt . Darüber hinaus wird L-694,247 in der Forschung verwendet, um die Auswirkungen von Serotoninrezeptoragonisten auf verschiedene physiologische und Verhaltensvorgänge zu untersuchen.

Wirkmechanismus

L-694,247 übt seine Wirkungen aus, indem es selektiv an den 5-Hydroxytryptamin 1D-Rezeptor bindet, der ein Subtyp des Serotoninrezeptors ist. Diese Bindung hemmt die Aktivität der Adenylatcyclase, was zu einer Abnahme der zyklischen Adenosinmonophosphat-Spiegel führt . Die Verbindung hemmt auch die Freisetzung von Serotonin aus Neuronen, wodurch die serotonergen Signalwege weiter moduliert werden. Diese Aktionen führen zu verschiedenen physiologischen Wirkungen, darunter die Hemmung der Wasseraufnahme und die potenzielle Modulation von Stimmung und Verhalten .

Vergleich Mit ähnlichen Verbindungen

L-694,247 wird mit anderen Serotoninrezeptoragonisten wie Sumatriptan verglichen. Obwohl beide Verbindungen potente Agonisten für den 5-Hydroxytryptamin 1D-Rezeptor sind, hat L-694,247 eine höhere Affinität und Selektivität für diesen Rezeptor im Vergleich zu Sumatriptan . Weitere ähnliche Verbindungen umfassen:

Sumatriptan: Ein bekannter 5-Hydroxytryptamin 1D-Rezeptoragonist, der zur Behandlung von Migräne eingesetzt wird.

Zolmitriptan: Ein weiterer Serotoninrezeptoragonist mit ähnlichen Anwendungen bei der Migränebehandlung.

Rizatriptan: Ein selektiver Serotoninrezeptoragonist, der bei akuten Migräneanfällen eingesetzt wird.

Die Einzigartigkeit von L-694,247 liegt in seiner höheren Potenz und Selektivität für den 5-Hydroxytryptamin 1D-Rezeptor, was es zu einem wertvollen Werkzeug für die Forschung in der Serotoninrezeptorpharmakologie macht.

Eigenschaften

IUPAC Name |

N-[4-[[5-[3-(2-aminoethyl)-1H-indol-5-yl]-1,2,4-oxadiazol-3-yl]methyl]phenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O3S/c1-29(26,27)25-16-5-2-13(3-6-16)10-19-23-20(28-24-19)14-4-7-18-17(11-14)15(8-9-21)12-22-18/h2-7,11-12,22,25H,8-10,21H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKXMQLISPYELRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)CC2=NOC(=N2)C3=CC4=C(C=C3)NC=C4CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20160175 | |

| Record name | L 694247 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20160175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137403-12-4 | |

| Record name | N-[4-[[5-[3-(2-Aminoethyl)-1H-indol-5-yl]-1,2,4-oxadiazol-3-yl]methyl]phenyl]methanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137403-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L 694247 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137403124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L 694247 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20160175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-694,247 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PZ5DP5EN56 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: L-694,247 acts as a potent agonist at both 5-HT1B and 5-HT1D receptors [, , ]. These receptors are G protein-coupled receptors primarily coupled to Gi/o proteins. Upon activation by L-694,247, downstream effects include inhibition of adenylyl cyclase activity, leading to a decrease in cyclic AMP (cAMP) levels [, , ]. This reduction in cAMP can then influence various cellular processes, such as neurotransmitter release and ion channel activity [, , , , ].

A: Research using chimeric 5-HT1B/1D receptors identified a region encompassing the second extracellular loop and the fifth transmembrane domain of the 5-HT1D receptor as being crucial for the selective binding of ketanserin, a known 5-HT1D antagonist [, ]. Although this research focused on antagonists, it highlights the importance of these specific receptor domains in ligand recognition and selectivity. Further studies are needed to determine if similar structural elements contribute to the selectivity of L-694,247.

A: Yes, a naturally occurring variant of the human 5-HT1B receptor where phenylalanine at position 124 is substituted by cysteine (Phe-124-Cys) has been shown to display increased affinity for L-694,247 compared to the wild-type receptor []. This variant also exhibited altered binding profiles for other agonists and antagonists, suggesting that this polymorphism may have functional consequences for drug response and side effect profiles.

ANone: Several in vitro assays have been employed to investigate the activity of L-694,247. These include:

- [35S]GTPγS binding assays: This assay measures the activation of G proteins, specifically Gi/o proteins, which are known to couple to 5-HT1B and 5-HT1D receptors []. L-694,247 has been shown to stimulate [35S]GTPγS binding in a concentration-dependent manner in membranes prepared from rat striatum, indicating activation of G proteins [].

- Inhibition of forskolin-stimulated cAMP accumulation: This assay assesses the inhibition of adenylyl cyclase activity, a downstream consequence of 5-HT1 receptor activation. L-694,247 potently inhibits forskolin-stimulated cAMP accumulation in various cell lines and tissues expressing 5-HT1B and/or 5-HT1D receptors [, , ].

- Inhibition of K+-evoked [3H]-5-HT release: This assay investigates the ability of L-694,247 to inhibit neurotransmitter release, a well-established effect of presynaptic 5-HT1 receptor activation. L-694,247 effectively inhibits K+-evoked [3H]-5-HT release from guinea pig frontal cortex slices, suggesting a role in modulating serotonin release [].

ANone: L-694,247 has been investigated in various animal models to elucidate its physiological and pharmacological effects. Some examples include:

- Rat model of diabetes: This model has been employed to study the impact of diabetes on cardiovascular function and the potential role of 5-HT receptors [, , , ]. L-694,247 has been shown to modulate blood pressure and heart rate in diabetic rats, highlighting the involvement of 5-HT1D receptors in cardiovascular regulation in the context of diabetes [, ].

- Rat model of mesenteric vasoconstriction: This model is used to examine the effects of compounds on blood flow and vascular tone in the mesentery []. Studies utilizing this model revealed that L-694,247 exerts a sympatho-inhibitory effect in the mesenteric vascular bed, suggesting a potential role in regulating blood pressure [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.